molecular formula C13H19ClN2 B1252793 Chloromebuform CAS No. 37407-77-5

Chloromebuform

Cat. No.: B1252793
CAS No.: 37407-77-5
M. Wt: 238.75 g/mol
InChI Key: OUDYXRYNDPEKLK-UHFFFAOYSA-N
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Description

Chloromebuform, also known by its chemical name N-butyl-N-(4-chloro-o-tolyl)-N-methylformamidine, is an organochloride compound that was primarily used as an insecticide and acaricide. It was introduced around 1975 and has been used for controlling various pests such as cattle scabies, ticks, lice, mange mites, stable flies, and horse flies . Despite its initial popularity, it is now considered obsolete in many regions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromebuform can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-chloro-2-methylbenzaldehyde with butylamine and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as described above. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of catalysts and solvents may also be employed to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Chloromebuform undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce various amines.

Scientific Research Applications

Chloromebuform has been used in various scientific research applications, including:

Mechanism of Action

Chloromebuform exerts its effects primarily through its action on the nervous system of insects and mites. It disrupts the normal function of neurotransmitters, leading to paralysis and death of the pests. The exact molecular targets and pathways involved include interference with acetylcholine receptors and inhibition of acetylcholinesterase activity, which are crucial for nerve signal transmission.

Comparison with Similar Compounds

    Chlorambucil: An alkylating agent used in chemotherapy.

    Chlorpyrifos: An organophosphate insecticide.

    Chlordane: An organochlorine compound used as a pesticide.

Comparison: Chloromebuform is unique in its specific application as an acaricide and insecticide with a distinct mechanism of action targeting the nervous system of pests. Unlike Chlorambucil, which is used in medical treatments, and Chlorpyrifos and Chlordane, which have broader applications and different modes of action, this compound’s use is more specialized and targeted .

Properties

IUPAC Name

N-butyl-N'-(4-chloro-2-methylphenyl)-N-methylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-4-5-8-16(3)10-15-13-7-6-12(14)9-11(13)2/h6-7,9-10H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDYXRYNDPEKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C=NC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058074
Record name Chloromebuform
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37407-77-5
Record name N-Butyl-N′-(4-chloro-2-methylphenyl)-N-methylmethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37407-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromebuform [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037407775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloromebuform
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROMEBUFORM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0Y7KDS1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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